molecular formula C7H5Cl3O2S B1594668 (2,6-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-31-4

(2,6-Dichlorophenyl)methanesulfonyl chloride

Cat. No.: B1594668
CAS No.: 85952-31-4
M. Wt: 259.5 g/mol
InChI Key: JAIDEMJIMSTEKX-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl3O2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dichlorophenyl)methanesulfonyl chloride can be synthesized through the chlorination of (2,6-dichlorophenyl)methanesulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction typically proceeds as follows:

(2,6Dichlorophenyl)methanesulfonic acid+SOCl2(2,6Dichlorophenyl)methanesulfonyl chloride+SO2+HCl(2,6-\text{Dichlorophenyl})\text{methanesulfonic acid} + \text{SOCl}_2 \rightarrow (2,6-\text{Dichlorophenyl})\text{methanesulfonyl chloride} + \text{SO}_2 + \text{HCl} (2,6−Dichlorophenyl)methanesulfonic acid+SOCl2​→(2,6−Dichlorophenyl)methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous chlorination of (2,6-dichlorophenyl)methanesulfonic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction: It can be reduced to (2,6-dichlorophenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

(2,6-Dichlorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: In the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the phenyl and chlorine substitutions.

    (2,4-Dichlorophenyl)methanesulfonyl chloride: Similar structure but with chlorine atoms at the 2 and 4 positions instead of 2 and 6.

    (3,4-Dichlorophenyl)methanesulfonyl chloride: Chlorine atoms at the 3 and 4 positions.

Uniqueness

(2,6-Dichlorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of chlorine atoms at the 2 and 6 positions can affect the electronic distribution and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

(2,6-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIDEMJIMSTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344109
Record name (2,6-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85952-31-4
Record name (2,6-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichlorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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